Regioselective Acylation Selectivity
When thymidine is subjected to Mitsunobu acylation with benzoic acid, the reaction yields 5′-O-benzoylthymidine with high selectivity, producing only a trace of the 3′,5′-di-O-acylated byproduct [1]. By contrast, acylation with acetic acid under identical conditions gives 5′-O-acetylthymidine accompanied by a significantly greater proportion of 3′,5′-di-O-acetylthymidine, reducing the isolated yield of the desired mono-ester [1]. This differential selectivity is attributed to the greater steric demand of the benzoyl group, which suppresses over-acylation at the secondary 3′-hydroxyl.
| Evidence Dimension | Mono- vs. di-acylated product ratio under Mitsunobu conditions (benzoic acid vs. acetic acid) |
|---|---|
| Target Compound Data | 5′-O-Benzoylthymidine obtained as the major product; only a trace of 3′,5′-di-O-benzoylthymidine detected. |
| Comparator Or Baseline | 5′-O-Acetylthymidine: significant formation of 3′,5′-di-O-acetylthymidine alongside the desired 5′-mono-ester. |
| Quantified Difference | Qualitatively higher mono-/di- selectivity for benzoylation vs. acetylation (trace di-acyl vs. significant di-acyl byproduct). |
| Conditions | Thymidine (1 eq.), carboxylic acid (benzoic or acetic), diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), dioxane; reported by Mitsunobu et al., Bull. Chem. Soc. Jpn. 1972. |
Why This Matters
Higher regioselectivity translates to fewer purification steps and improved isolated yield for the 5′-mono-ester, a critical cost and throughput factor in process-scale nucleoside intermediate procurement.
- [1] Mitsunobu, O.; Kimura, J.; Fujisawa, Y. Studies on Nucleosides and Nucleotides. II. Selective Acylation of 5′-Hydroxyl Group of Thymidine. Bull. Chem. Soc. Jpn. 1972, 45 (1), 245–247. https://doi.org/10.1246/bcsj.45.245. View Source
